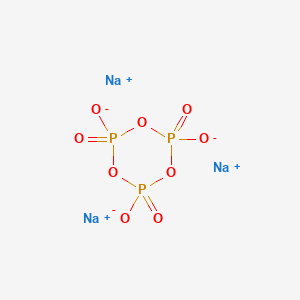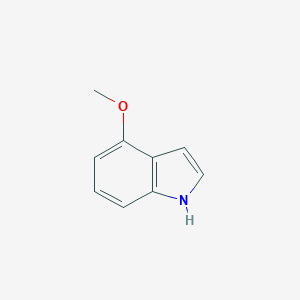
4-Methoxyindole
Overview
Description
4-Methoxyindole, also known as 4-MeI, is an indole derivative that has been studied for its potential applications in the scientific research field. 4-MeI is a mono-substituted indole, which is a heterocyclic aromatic organic compound that contains a six-membered ring of atoms with five carbon atoms and one nitrogen atom. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 135-137°C. 4-MeI has been studied for its ability to act as a ligand for metal ions, as a photosensitizer, and as a chemical reagent.
Scientific Research Applications
Photolysis Efficiency : 4-Methoxy substitution enhances the photolysis efficiency of 1-acyl-7-nitroindolines, which are useful as precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).
Antipsychotic Potential : Derivatives of 4-Methoxy-1H-isoindole-1,3(2H)-dione are being investigated as potential antipsychotics due to their properties of inhibiting phosphodiesterase 10A and affinity for serotonin receptors (Czopek et al., 2020).
Effects on Adipose Tissue Metabolism : Methoxyindole 2-carboxylic acid impacts adipose tissue by increasing circulating free fatty acids and inhibiting glucose and pyruvate metabolism (Gorin & Zendowski, 1975).
Photochemistry under Matrix-Isolation Conditions : UV-induced radical formation and isomerization of 4-methoxyindole are utilized in studying the photochemistry of methoxyindoles (Lopes Jesus et al., 2020).
Agonist of Human Aryl Hydrocarbon Receptor : this compound acts as an effective agonist of the human aryl hydrocarbon receptor, leading to nuclear translocation and enriched binding to the CYP1A1 promoter (Štěpánková et al., 2018).
Chemical Synthesis : this compound reacts with triethyl orthoformate under proton catalysis to yield functionalized indoles depending on the reaction conditions (Mitkova & Boncheva-Mladenova, 1990).
Synthesis of Phytoalexin Analogues : N-Methoxyindoles are used in synthesizing phytoalexin analogues from wasabi (Penoni et al., 2006).
Mutagenic Properties : Certain methoxyindoles, such as 4-chloro-6-methoxyindole, can form potent direct-acting mutagens when nitrosated (Brown et al., 1992).
Mechanism of Action
Mode of Action
It is known to undergo UV-induced radical formation and isomerization . Upon UV irradiation, two main photoproducts have been detected: 4-methoxy-indolyl radical, resulting from cleavage of the N–H bond, and 3H-tautomers with the released hydrogen atom reconnected at the C3 ring carbon atom . The highest natural atomic spin densities were predicted at the C3 and N1 positions of the indolyl ring, corresponding to a predominance of the resonance structures with the radical centers located at these two atoms .
Biochemical Pathways
4-Methoxyindole may be involved in the tryptophan metabolic pathways . Tryptophan metabolism occurs via three major pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway . .
Result of Action
It has been suggested that this compound may have antiproliferative properties . For instance, a chalcone derivative bearing 1-methoxyindole structural features exhibited selective activity against cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. For example, UV light induces radical formation and isomerization in this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methoxyindole is involved in various biochemical reactions. It is a product of the tryptophan metabolic pathway, specifically the indoleamine 2,3-dioxygenase (IDO) pathway . The IDO pathway generates kynurenines, while the tryptophan hydroxylase (TPH) pathway produces neurotransmitters and neural function modulators, notably serotonin and melatonin .
Cellular Effects
Studies on similar compounds, such as 5-methoxyindole, suggest that it may influence cell function by modulating inflammation and tumorigenesis
Molecular Mechanism
It is known to undergo UV-induced radical formation and isomerization . This process results in the formation of 4-methoxy- or 5-methoxy-indolyl radicals, which result from the cleavage of the N–H bond
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits certain temporal effects. For instance, it has been observed to undergo UV-induced radical formation and isomerization when trapped in low-temperature xenon matrices . This process leads to the formation of two main photoproducts .
Metabolic Pathways
This compound is a product of the tryptophan metabolic pathway . It is involved in the IDO pathway, which generates kynurenines . This pathway involves various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNOXNMCFPFPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Record name | 4-methoxyindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197500 | |
| Record name | 4-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methoxyindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4837-90-5 | |
| Record name | 1H-Indole, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

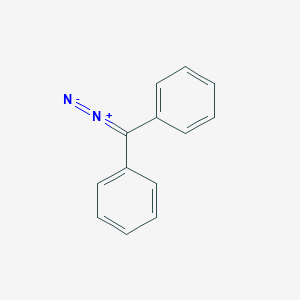

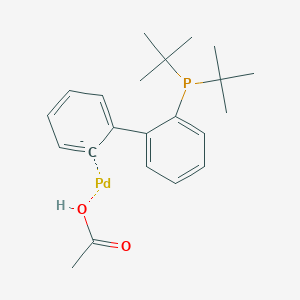
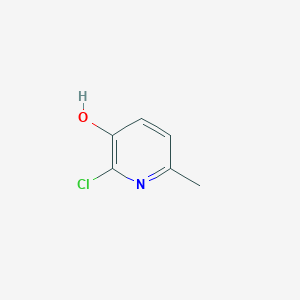
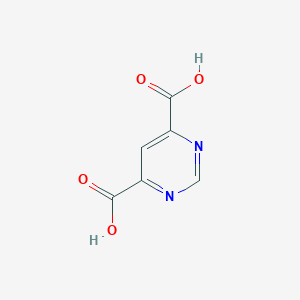
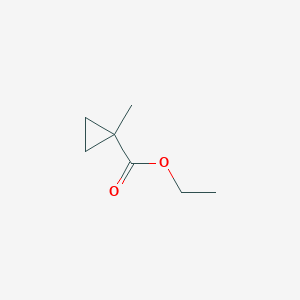

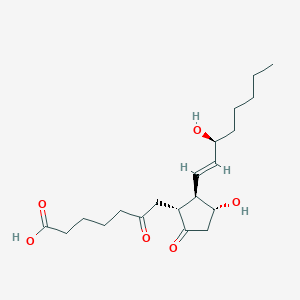
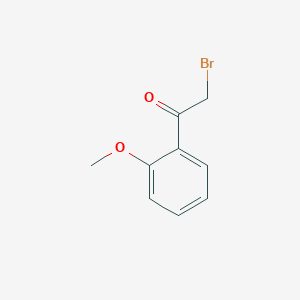
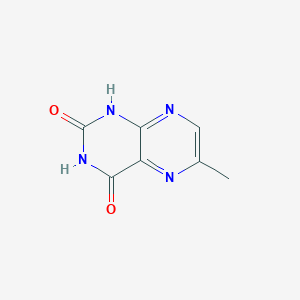
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
